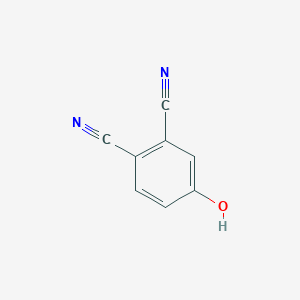

4-Hydroxyphthalonitrile

描述

Contemporary Significance in Organic and Materials Chemistry

In contemporary organic synthesis, 4-hydroxyphthalonitrile serves as a pivotal starting material. Its reactive sites allow for a variety of chemical transformations, making it a valuable building block for creating more complex molecular architectures. cymitquimica.comcymitquimica.com The hydroxyl group can be readily etherified or esterified, while the nitrile groups can participate in cyclization reactions, most notably in the formation of phthalocyanines. mdpi.comumich.edu This dual reactivity is a cornerstone of its importance, enabling the synthesis of molecules with tailored properties.

The significance of this compound extends profoundly into materials chemistry. It is a key monomer in the production of high-performance phthalonitrile (B49051) resins, which are thermosetting polymers known for their exceptional thermal and oxidative stability, low water absorption, and excellent mechanical properties. vt.eduresearchgate.net These resins are finding increasing use in demanding applications such as aerospace components, electronic encapsulants, and advanced composites. vt.eduresearchgate.netrsc.org Furthermore, the ability of this compound to be incorporated into more complex structures allows for the development of novel materials with specific functionalities, including those for organic electronics and sensor applications. cymitquimica.comresearchgate.net

Historical Trajectory of Academic Inquiry on Phthalonitriles

The academic journey of phthalonitriles is intrinsically linked to the discovery and development of phthalocyanines, a class of intensely colored macrocyclic compounds. The first observations of phthalocyanines date back to the early 20th century, often as serendipitous byproducts in industrial processes involving phthalic anhydride (B1165640) and ammonia (B1221849). uea.ac.uk The first thermal evaluations of phthalocyanines were conducted in 1934, noting their remarkable stability. vt.edu

Systematic research into phthalonitrile-based polymers gained momentum in the latter half of the 20th century. A significant breakthrough occurred in the 1980s with the development of a straightforward synthetic route to oligomeric phthalonitrile resins via the nucleophilic displacement of 4-nitrophthalonitrile (B195368) with various phenols. acs.org This paved the way for more extensive investigation into their curing mechanisms and properties. Initially driven by the need for high-temperature stable polymers for aerospace and military applications, research has since broadened to explore their use in a variety of advanced materials. vt.eduresearchgate.net The synthesis and functionalization of specific phthalonitrile derivatives, such as this compound, represent a more recent focus, aimed at fine-tuning the properties of the resulting polymers and macrocycles.

Interdisciplinary Relevance of this compound Research

The study of this compound and its derivatives transcends the traditional boundaries of organic and materials chemistry, finding relevance in a multitude of scientific disciplines. Its role as a precursor to phthalocyanines connects it to the field of photochemistry and photomedicine, as phthalocyanines are investigated as photosensitizers in photodynamic therapy for cancer. researchgate.net

In the realm of polymer science, research on this compound-based resins contributes to the development of advanced composites and adhesives with superior performance characteristics. researchgate.net The thermal stability and low dielectric loss of these materials also make them highly relevant to the electronics industry for applications in microelectronics and high-frequency circuit boards. rsc.org

Furthermore, the ability to modify the hydroxyl group of this compound allows for its incorporation into supramolecular assemblies and functional polymers, opening up avenues in nanotechnology and sensor technology. researchgate.net For instance, a styrene (B11656) monomer bearing a phthalonitrile group was synthesized from this compound for the creation of polymeric nanoparticles. wiley-vch.dersc.org The versatility of this compound ensures its continued importance in driving innovation across various scientific and technological fields.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C8H4N2O | cymitquimica.comchemicalbook.com |

| Molecular Weight | 144.13 g/mol | chemicalbook.comsigmaaldrich.com |

| Appearance | White to gray to brown powder/crystal | cymitquimica.comchemicalbook.comchemdad.com |

| Melting Point | ~218 °C | chemicalbook.comchemdad.com |

| Boiling Point (Predicted) | 394.6 ± 37.0 °C | chemicalbook.comchemdad.com |

| Density (Predicted) | 1.34 ± 0.1 g/cm³ | chemicalbook.comchemdad.com |

| pKa (Predicted) | 6.45 ± 0.18 | chemicalbook.comchemdad.com |

| Solubility | Soluble in Methanol (B129727) | chemicalbook.comchemdad.com |

| InChI Key | FTVOPKROFUTOKY-UHFFFAOYSA-N | sigmaaldrich.comchemdad.com |

| CAS Number | 30757-50-7 | sigmaaldrich.comchemdad.com |

Research Findings on this compound

Synthesis and Reactivity

This compound is a versatile intermediate whose reactivity is centered around its hydroxyl and nitrile functionalities. The hydroxyl group provides a convenient handle for further functionalization through reactions like etherification. For example, it can be reacted with alkyl halides, such as 1-bromohexadecane (B154569) or 1-bromotetradecane (B124005), in the presence of a base like potassium carbonate to form alkoxy-substituted phthalonitriles. mdpi.com This reaction is fundamental for creating precursors for soluble phthalocyanines. mdpi.com Another example is the nucleophilic substitution reaction with 4-vinylbenzyl chloride to produce a styrene-based phthalonitrile monomer. wiley-vch.de

The nitrile groups are key to the formation of phthalocyanine (B1677752) macrocycles through a base-catalyzed cyclotetramerization reaction. mdpi.com This process typically involves heating the phthalonitrile precursor with a metal salt, such as titanium(IV) butoxide, in a high-boiling solvent like 1-octanol (B28484). mdpi.com

Furthermore, the aromatic ring of this compound can undergo electrophilic aromatic substitution reactions. Mild nitration conditions can yield 4-hydroxy-3-nitrophthalonitrile and 4-hydroxy-5-nitrophthalonitrile. researchgate.netcdnsciencepub.com Bromination can lead to the formation of 3-bromo-4-hydroxyphthalonitrile, 4-bromo-5-hydroxyphthalonitrile, and 3,5-dibromo-4-hydroxyphthalonitrile, while iodination can produce 4-hydroxy-5-iodophthalonitrile and 4-hydroxy-3,5-diiodophthalonitrile. researchgate.net

Applications in Polymer Science

A primary application of this compound is as a monomer or comonomer in the synthesis of high-performance phthalonitrile resins. These resins are known for their exceptional thermal stability, making them suitable for applications in extreme environments. vt.eduresearchgate.net The hydroxyl group can be used to link the phthalonitrile unit to other molecules or polymer backbones. For instance, it can react with novolac phenolic resins to create oligomeric phthalonitrile resins. researchgate.net It has also been used in the synthesis of phthalonitrile monomers modified with organophosphorus fragments. google.com The resulting polymers exhibit excellent processability and, after curing, demonstrate superb mechanical properties and thermo-oxidative stability. vt.edugoogle.com

The curing process of phthalonitrile resins, which involves the transformation of the nitrile groups into a cross-linked network of triazine and phthalocyanine structures, imparts the material with its robust characteristics. researchgate.net Research has shown that the presence of phenolic groups, which can be derived from this compound, can accelerate the cure reaction. researchgate.net

Precursor to Phthalocyanines

This compound is a crucial precursor for the synthesis of functionalized phthalocyanines. researchgate.net By first modifying the hydroxyl group, researchers can introduce various substituents onto the periphery of the phthalocyanine macrocycle. This is a powerful strategy for tuning the properties of the resulting phthalocyanine, such as its solubility and electronic characteristics. mdpi.com For example, attaching long alkyl chains to the hydroxyl group leads to the formation of soluble titanyl phthalocyanine derivatives, which have been investigated for their photovoltaic properties in dye-sensitized solar cells. mdpi.com The ability to create asymmetrically substituted phthalocyanines by using a mixture of phthalonitrile precursors, including derivatives of this compound, further expands the scope of accessible molecular structures and functionalities. wiley-vch.de

Structure

3D Structure

属性

IUPAC Name |

4-hydroxybenzene-1,2-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O/c9-4-6-1-2-8(11)3-7(6)5-10/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTVOPKROFUTOKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00397689 | |

| Record name | 3,4-Dicyanophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30757-50-7 | |

| Record name | 3,4-Dicyanophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxybenzene-1,2-dicarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Direct Synthetic Routes to 4-Hydroxyphthalonitrile

This compound, also known as 3,4-dicyanophenol, is a significant precursor in the synthesis of various complex organic molecules. tcichemicals.comchemicalbook.com Several synthetic pathways have been developed for its preparation.

A primary and widely utilized method for synthesizing this compound involves the nucleophilic substitution of a nitro group in 4-nitrophthalonitrile (B195368). This reaction is typically carried out in a solvent such as dimethyl sulfoxide (B87167) (DMSO) in the presence of a base.

One common approach employs a mixture of potassium carbonate (K2CO3) and sodium nitrite (B80452) (NaNO2) in DMSO. The reaction mixture is heated, leading to the displacement of the nitro group and the formation of the hydroxyl group. This method has been reported to produce this compound in high yields, around 85%. rsc.orguea.ac.uk The process involves heating the reactants to approximately 120-160°C for several hours. rsc.orguea.ac.uk Following the reaction, the mixture is typically poured into water and acidified to precipitate the product. rsc.org

Another variation of this method involves the use of 4-bromo-5-nitrophthalonitrile as a starting material, where phthalonitriles with fragments of 4-hydroxybenzoic acid have been synthesized through nucleophilic substitution. researchgate.net

The conversion of 4-nitrophthalonitrile to 4-aminophthalonitrile (B1265799) through reduction, followed by diazotization and subsequent hydrolysis, represents another potential, albeit less direct, route. The reduction of 4-nitrophthalonitrile to 4-aminophthalonitrile can be achieved using various reducing agents, such as iron powder in the presence of hydrochloric acid. yok.gov.trnih.gov The resulting 4-aminophthalonitrile can then be converted to the corresponding diazonium salt, which upon hydrolysis would yield this compound.

The following table summarizes the reaction conditions for the synthesis of this compound from 4-nitrophthalonitrile.

| Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| K2CO3, NaNO2 | DMSO | 160 | 3 | 85 | rsc.org |

| K2CO3, NaNO2 | DMSO | 120 | 24 | 72 | uea.ac.uk |

Alternative synthetic strategies for this compound include the cleavage of ether linkages. Aryl methyl ethers can be cleaved to the corresponding phenols using reagents like iodotrimethylsilane. orgsyn.org This method involves the reaction of a 4-alkoxyphthalonitrile with a strong acid, such as hydrobromic acid or hydroiodic acid, to break the ether bond. libretexts.orgyoutube.comlongdom.org The reaction mechanism typically proceeds via an SN1 or SN2 pathway, depending on the nature of the alkyl group. libretexts.orglongdom.org For instance, cleavage of 4-methoxyphthalonitrile (B3155558) would yield this compound and a methyl halide. longdom.org While effective, this method is contingent on the availability of the corresponding 4-alkoxyphthalonitrile precursor.

Palladium-catalyzed cyanation reactions have emerged as powerful tools for the synthesis of aryl nitriles, including phthalonitriles. isuct.rursc.orgorganic-chemistry.org This approach can be applied to the synthesis of this compound from a suitable dihalo-substituted phenol (B47542). For example, the cyanation of a dibromophenol using a palladium catalyst and a cyanide source, such as zinc cyanide (Zn(CN)2) or potassium ferrocyanide (K4[Fe(CN)6]), can yield this compound. isuct.ruorganic-chemistry.orgresearchgate.net Research has shown that this compound can be obtained in high yield (89%) from the cyanation of dibromophenol. isuct.ru These reactions often employ a phosphine (B1218219) ligand to stabilize the palladium catalyst. isuct.ru A one-pot, two-step approach has also been developed to convert phenols directly into benzonitriles, which could be adapted for the synthesis of this compound. organic-chemistry.org

In certain synthetic procedures for phthalonitrile (B49051) derivatives, this compound can be formed as a side product. For instance, during the synthesis of phthalonitrile-modified novolac resins (PNN) from the reaction of novolac with 4-nitrophthalonitrile in the presence of potassium carbonate, the formation of this compound as a byproduct has been observed, particularly at elevated temperatures (80–100 °C). mdpi.comresearchgate.net This side reaction is believed to occur due to the presence of potassium nitrite and potassium carbonate. mdpi.comresearchgate.net At lower temperatures, the formation of this side product is significantly reduced. mdpi.com

Functionalization and Derivatization Strategies

The aromatic ring of this compound is susceptible to electrophilic substitution, allowing for the introduction of various functional groups.

Bromination:

Iodination:

Direct iodination of this compound can be accomplished using iodine nitrate (B79036) in acetonitrile (B52724) at room temperature. cdnsciencepub.com This reaction produces a mixture of 4-hydroxy-3,5-diiodophthalonitrile and 4-hydroxy-5-iodophthalonitrile, which can be separated by chromatography. cdnsciencepub.com The yields for these products were reported to be 5% and 2.5%, respectively. cdnsciencepub.com Another method for the iodination of hydroxy-substituted aromatic compounds involves the use of iodine and potassium iodide in the presence of aqueous ammonium (B1175870) hydroxide (B78521). chemicalbook.com The use of elemental iodine or iodides in combination with an oxidant is a common strategy for electrophilic iodination. mdpi.comnih.gov

The following table summarizes the products obtained from the electrophilic halogenation of this compound.

| Halogenation Reagent | Product(s) | Yield (%) | Reference |

| N,N-Dibromoisocyanuric Acid / H2SO4 | 3,5-Dibromo-4-hydroxyphthalonitrile and a mixture of 3-Bromo-4-hydroxyphthalonitrile and 4-Bromo-5-hydroxyphthalonitrile | 72 (for monobromo mixture) | cdnsciencepub.comcollectionscanada.gc.ca |

| Iodine Nitrate / Acetonitrile | 4-Hydroxy-3,5-diiodophthalonitrile and 4-Hydroxy-5-iodophthalonitrile | 5 and 2.5, respectively | cdnsciencepub.com |

Electrophilic Aromatic Nitration Reactions

The introduction of a nitro group onto the aromatic ring of this compound via electrophilic aromatic substitution significantly modifies its electronic properties and provides a functional handle for further chemical transformations. The hydroxyl group of this compound is an activating, ortho-, para- directing group, while the nitrile groups are deactivating and meta- directing. Consequently, nitration is expected to occur at the positions ortho to the hydroxyl group.

Under mild conditions, the electrophilic aromatic nitration of this compound yields a mixture of 4-hydroxy-3-nitrophthalonitrile and 4-hydroxy-5-nitrophthalonitrile. cdnsciencepub.comgrafiati.com This reaction highlights the directing influence of the powerful hydroxyl group, which overrides the deactivating effect of the two nitrile substituents. The reaction is typically carried out using a nitrating agent, and the conditions can be controlled to influence the regioselectivity of the reaction.

The general mechanism for electrophilic aromatic nitration involves the generation of a nitronium ion (NO₂⁺) from nitric acid in the presence of a strong acid catalyst, such as sulfuric acid. makingmolecules.com The electron-rich aromatic ring of the phenol attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Subsequent deprotonation by a weak base, such as water or the bisulfate ion, restores the aromaticity of the ring and yields the nitro-substituted product. makingmolecules.com The presence of the activating hydroxyl group facilitates the initial attack on the electrophile, making the reaction proceed under relatively mild conditions. makingmolecules.com

Nucleophilic Substitution Reactions to Introduce Phenoxy and Alkoxy Moieties

The hydroxyl group of this compound serves as a versatile nucleophile, enabling the introduction of various phenoxy and alkoxy groups through nucleophilic substitution reactions. These reactions are fundamental in modifying the solubility, electronic properties, and processability of the resulting phthalonitrile derivatives, which are often precursors to phthalocyanines.

A common strategy involves the deprotonation of the hydroxyl group with a suitable base to form a more potent nucleophile, the phenoxide ion. This is typically followed by a reaction with an alkyl or aryl halide. For instance, alkoxyphthalonitriles can be synthesized by reacting this compound with alkyl bromides in the presence of a base like potassium carbonate in a polar aprotic solvent such as N-methyl-2-pyrrolidinone (NMP). mdpi.com This Williamson ether synthesis proceeds readily at room temperature, providing high yields of the desired 4-alkoxyphthalonitrile. mdpi.com

Detailed research findings have demonstrated the successful synthesis of various alkoxy-substituted phthalonitriles using this methodology. For example, the reaction of this compound with 1-bromohexadecane (B154569) or 1-bromotetradecane (B124005) in the presence of dry potassium carbonate in NMP at room temperature for 12 hours resulted in the formation of 4-(hexadecyloxy)phthalonitrile and 4-(tetradecyloxy)phthalonitrile in 92% and 79% yields, respectively. mdpi.com Similarly, 4-[5-(3,4-bis-octyloxy-phenyl)-5-oxo-pentyloxy]phthalonitrile has been synthesized from this compound and a corresponding alkyl halide in the presence of potassium carbonate. iaamonline.org

The general principle of nucleophilic substitution is central to these transformations. In the case of primary and secondary alcohols, the reaction with hydrogen halides to form alkyl halides often proceeds via an SN2 mechanism under acidic conditions. libretexts.org However, for the synthesis of ethers from phenols (Williamson ether synthesis), the reaction typically follows an SN2 pathway where the phenoxide ion acts as the nucleophile, attacking the electrophilic carbon of an alkyl halide and displacing the halide leaving group. The choice of a polar aprotic solvent helps to solvate the cation of the base, leaving the anion more reactive.

Below is an interactive data table summarizing the reaction conditions for the synthesis of alkoxyphthalonitriles from this compound.

Conversion to Precursors for Macrocyclic Systems

This compound and its derivatives are crucial starting materials for the synthesis of precursors for various macrocyclic systems, most notably phthalocyanines. Phthalocyanines are large, aromatic macrocycles that have found applications in diverse fields such as solar cells, gas sensors, and photodynamic therapy. mdpi.com The properties of these macrocycles are significantly influenced by the peripheral substituents on the phthalonitrile precursors. isuct.ru

The primary method for converting phthalonitriles into phthalocyanines is through a cyclotetramerization reaction. This process typically involves heating the phthalonitrile derivative in the presence of a metal salt or a strong base in a high-boiling solvent. For instance, alkoxy-substituted phthalonitriles, synthesized from this compound, can undergo a base-catalyzed cyclotetramerization. mdpi.com A mixture of the alkoxyphthalonitrile, a metal alkoxide like titanium(IV) butoxide, and a high-boiling alcohol such as 1-octanol (B28484) is heated under an inert atmosphere. mdpi.com The resulting phthalocyanine (B1677752) can then be purified. mdpi.com

Research has shown the synthesis of titanyl phthalocyanine (TiOPc) derivatives from alkoxyphthalonitriles derived from this compound. mdpi.com The cyclotetramerization of the alkoxyphthalonitrile was achieved by heating it with titanium(IV) butoxide and urea (B33335) in 1-octanol at 150 °C for 24 hours. mdpi.com This yielded the corresponding 2,9,16,23-tetraalkoxyphthalocyaninato oxotitanium(IV) complexes. mdpi.com

Furthermore, this compound can be incorporated into more complex precursor structures. For example, it can be used in the synthesis of precursors for phthalocyanines containing azo chromophores. researchgate.netmhc-isuct.ru These precursors are then subjected to template synthesis to form the final phthalocyanine macrocycle. researchgate.net The hydroxyl group can also be used as a linking point to bridge multiple phthalonitrile units, leading to the formation of more intricate macrocyclic systems. nih.gov

The following interactive data table provides an example of the conversion of a 4-alkoxyphthalonitrile, derived from this compound, into a phthalocyanine.

Reactivity and Mechanistic Investigations

General Reactivity of the Phthalonitrile (B49051) Moiety

The phthalonitrile (PN) moiety, characterized by two adjacent cyano groups on a benzene (B151609) ring, is the foundational structure of 4-hydroxyphthalonitrile. chemenu.com Historically, the application of phthalonitriles was hindered by their challenging polymerization and general inertness. rsc.org However, the discovery that various catalysts, such as amines, phenols, and inorganic salts, could significantly lower the curing temperature and shorten the reaction time has spurred the development of PN-based resins. rsc.org

The reactivity of the phthalonitrile unit is significantly influenced by the electronic properties of its substituents. Electron-withdrawing groups can activate the nitrile groups, enhancing their susceptibility to nucleophilic attack. rsc.org For instance, the presence of a nitro group, as in 4-nitrophthalonitrile (B195368), makes the molecule more reactive toward nucleophiles. rsc.orgtandfonline.com This principle is exploited in cross-condensation reactions where an electron-deficient phthalonitrile can activate the self-condensation of less reactive phthalonitriles. rsc.org Conversely, the introduction of bulky substituents can create steric hindrance, which may reduce the reactivity of the phthalonitrile unit. tandfonline.com The rigid and planar nature of the phthalonitrile moiety also contributes to the high melting temperatures of many phthalonitrile-based resins due to a tendency to crystallize. google.com

Role of the Hydroxyl Group in Chemical Reactions

The hydroxyl (–OH) group in this compound plays a pivotal role in its chemical reactivity. britannica.comnumberanalytics.com This functional group is polar due to the higher electronegativity of the oxygen atom compared to hydrogen and carbon, making the oxygen atom slightly negative and the adjacent atoms slightly positive. britannica.com This polarity is central to the reaction characteristics of phenols like this compound. britannica.com

The hydroxyl group can act as a nucleophile, particularly in its deprotonated form (phenolate anion), and can participate in various reactions, including nucleophilic aromatic substitution. researchgate.netnih.gov For example, this compound can be synthesized via the nucleophilic displacement of a nitro-substituent from 4-nitrophthalonitrile. researchgate.netresearchgate.net In polymerization processes, the phenolic hydroxyl group can act as an internal catalyst, accelerating the cure reaction of the nitrile groups. researchgate.net This self-promoting or autocatalytic behavior is a significant feature of phenol-containing phthalonitrile resins, leading to lower curing temperatures compared to their non-hydroxylated counterparts. researchgate.netresearchgate.net

Furthermore, the hydroxyl group can undergo electrophilic aromatic substitution reactions. For instance, nitration of this compound can yield nitro-substituted derivatives, and halogenation can produce bromo- and iodo-substituted compounds. cdnsciencepub.com The presence of the hydroxyl group also influences the physical properties of the molecule, such as its solubility, by enabling hydrogen bonding. fiveable.me

Exploration of Reaction Mechanisms

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway involving this compound and its precursors. The synthesis of many phthalonitrile derivatives, including this compound itself, often proceeds through the displacement of a leaving group, typically a nitro group or a halogen, from an activated aromatic ring by a nucleophile. nih.govresearchgate.netepo.org

The mechanism of SNAr reactions generally involves a two-step process:

Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. ksu.edu.samatanginicollege.ac.in

Departure of the Leaving Group: The leaving group departs, restoring the aromaticity of the ring and yielding the substituted product. ksu.edu.samatanginicollege.ac.in

In the context of this compound, its synthesis from 4-nitrophthalonitrile involves the attack of a hydroxide (B78521) ion or a related nucleophile. tandfonline.comtandfonline.com The phenolate (B1203915) anion of this compound can then act as a nucleophile itself, reacting with another molecule of 4-nitrophthalonitrile to form 4,4'-oxybis(phthalonitrile) as a side product, particularly at elevated temperatures. tandfonline.comtandfonline.com The reaction conditions, including the solvent, temperature, and the nature of the base or salt used, can significantly influence the ratio of the desired hydroxy product to the ether-linked byproduct. tandfonline.comtandfonline.com

Table 1: Products from the Reaction of 4-Nitrophthalonitrile with Various Salts

| Salt | Solvent | Temperature (°C) | Major Product(s) | Reference(s) |

| KF | DMF | 70-80 | 4,4'-Oxybis(phthalonitrile) | tandfonline.com |

| NaNO₂/K₂CO₃ | DMSO | Various | 4,4'-Oxybis(phthalonitrile) | tandfonline.com |

| NaNO₂ | DMSO | 120 | This compound | tandfonline.com |

| K₂CO₃ | DMSO | Elevated | 2-Cyano-4-nitrobenzoic acid, this compound | tandfonline.comtandfonline.com |

Phthalonitrile and its derivatives can be reduced to form persistent radical anions. rsc.orgoup.com These radical anions are key reactive intermediates in various chemical transformations. The formation of a phthalonitrile radical anion can be achieved through chemical reduction, for example, with alkali metals in a solvent like dimethoxyethane (DME), or through electrochemical methods. oup.comresearchgate.net

The unpaired electron in the phthalonitrile radical anion is delocalized across the entire molecule, which stabilizes the species. rsc.org The reactivity of these radical anions is evident in their alkylation reactions. For instance, the sodium salt of the phthalonitrile radical anion reacts with alkyl halides, such as butyl halides, in what is suggested to be an SN2 mechanism. researchgate.netresearchgate.net

The stability and reactivity of these radical anions are influenced by the solvent and the counter-ion. rsc.orgnih.gov For example, the lithium and sodium salts of terephthalonitrile (B52192) radical anion form different coordination networks in the solid state, leading to different magnetic properties. rsc.org In solution, the formation of radical anions can be facilitated by photoinduced electron transfer (PET) from a suitable donor, such as a tertiary amine, to the phthalonitrile derivative. beilstein-journals.org The stability of the resulting radical anion depends on the ability of the donor radical cation to undergo further reactions that prevent back electron transfer. beilstein-journals.org

Beyond radical anions, several other reactive intermediates are involved in the chemistry of this compound. In nucleophilic aromatic substitution reactions, the Meisenheimer complex is a crucial, albeit often transient, intermediate. ksu.edu.sa Its formation can sometimes be observed spectroscopically as a colored complex. tandfonline.com

During the polymerization of phthalonitriles, especially when catalyzed by amines, amidine and isoindoline (B1297411) structures are proposed as key intermediates. researchgate.net Density functional theory (DFT) studies on the curing of phthalonitrile with aniline (B41778) suggest that the initial nucleophilic addition of the amine to a nitrile group to form an amidine is the rate-determining step. researchgate.net This amidine can then undergo intramolecular cyclization to form an isoindoline intermediate, which further reacts with other phthalonitrile molecules to build the polymer network. researchgate.net

In some polymerization mechanisms, particularly at high temperatures and in the absence of traditional active hydrogen catalysts, the generation of free radicals from other parts of the monomer can initiate the polymerization of the nitrile groups. cnrs.fr For example, it has been proposed that the homolysis of covalent bonds in methyne units can generate hydrogen and tertiary carbon radicals that promote the thermal polymerization of phthalonitriles. cnrs.fr Carbanions are another class of reactive intermediates that can be formed from carbon acids and are highly nucleophilic. libretexts.org

Polymerization Processes and Mechanisms

The polymerization of phthalonitrile monomers, including those derived from this compound, leads to the formation of highly cross-linked, thermally stable polymer networks. researchgate.netacs.org These polymers typically consist of phthalocyanine (B1677752), triazine, and polyisoindoline structures. researchgate.netresearchgate.net

The polymerization can be initiated thermally or with the addition of a curing agent or catalyst. rsc.orgrsc.org As mentioned, the hydroxyl group in this compound can act as an internal catalyst. researchgate.netresearchgate.net Similarly, other functional groups like amines can be incorporated into the phthalonitrile monomer to create self-promoting or autocatalytic systems. rsc.orgrsc.org For example, in the polymerization of 4-(4-aminophenoxy)-phthalonitrile (4-APN), the amine group initiates the reaction, and the detection of ammonia (B1221849) gas during the process has led to proposed mechanisms involving the reaction of the amine with the nitrile groups. rsc.orgrsc.org

The general mechanism for amine-catalyzed polymerization involves the nucleophilic attack of the curing agent on a nitrile group, leading to the formation of reactive intermediates like isoindoline. researchgate.net These intermediates then propagate the polymerization by reacting with other nitrile groups, ultimately forming a network structure that can include triazine rings (from the trimerization of nitrile groups) and phthalocyanine macrocycles (from the tetramerization of phthalonitrile units around a central point, often involving a metal ion if present). researchgate.netresearchgate.netacs.org The introduction of fillers, such as alumina, can also catalyze the polymerization, as evidenced by the earlier detection of triazine groups during the curing process. acs.org

Table 2: Key Structures Formed During Phthalonitrile Polymerization

| Structure | Formation Process | Reference(s) |

| Phthalocyanine | Tetramerization of phthalonitrile units | researchgate.netresearchgate.net |

| Triazine | Trimerization of nitrile groups | researchgate.netresearchgate.netacs.org |

| Polyisoindoline | Propagation via isoindoline intermediates | researchgate.netresearchgate.net |

Mechanisms of Phthalonitrile Resin Polymerization

The curing of phthalonitrile resins, including those derived from or related to this compound, is primarily an addition polymerization process that proceeds through the reactive nitrile (-C≡N) groups. ecust.edu.cnnih.govresearchgate.net This mechanism is advantageous as it does not produce volatile byproducts, leading to the formation of void-free networks, which is crucial for high-performance composite applications. nih.govkpi.ua The polymerization process results in a highly cross-linked, aromatic heterocyclic network, which imparts exceptional thermal and oxidative stability to the final material. ecust.edu.cnnih.gov

The polymerization can proceed through several key pathways, often concurrently, leading to a complex final structure composed of triazine, phthalocyanine, and polyisoindoline moieties. ecust.edu.cnresearchgate.netresearchgate.netresearchgate.netrsc.org

Key Mechanistic Steps:

Initiation: The reaction is typically initiated by a curing agent, such as an aromatic amine or a phenolic compound. In the case of amine-cured systems, the process begins with the nucleophilic attack of the amine on a nitrile group of the phthalonitrile monomer. ecust.edu.cnresearchgate.netrsc.org This initial step is often the rate-determining step of the entire polymerization process. ecust.edu.cnresearchgate.net

Intermediate Formation: This initial attack leads to the formation of a critical amidine intermediate. ecust.edu.cnresearchgate.netrsc.org This amidine is a key branching point in the reaction cascade. Further reaction of the amidine with other phthalonitrile monomers can lead to the formation of a symmetrical triazine ring, a highly stable six-membered heterocyclic structure. ecust.edu.cnmdpi.com

Cyclization and Propagation: Alternatively, the amidine intermediate can undergo an intramolecular cyclization, a crucial step that is significantly promoted by the presence of the amine curing agent, to form an isoindoline intermediate. ecust.edu.cnresearchgate.netrsc.org This isoindoline structure can then react with more phthalonitrile monomers to propagate the polymer chain, leading to the formation of polyisoindoline structures. ecust.edu.cnrsc.org Four isoindoline units can also arrange to form the highly conjugated and thermally stable phthalocyanine macrocycle. ecust.edu.cnrsc.org

Theoretical studies using density functional theory (DFT) have shown that these reaction pathways, proceeding through 6-membered transition states, are kinetically favorable. ecust.edu.cnresearchgate.netrsc.org The relative formation of triazine, polyisoindoline, or phthalocyanine structures can be influenced by the concentration of the curing agent. ecust.edu.cn

Another proposed mechanism, particularly for monomers with specific functionalities or under certain stimuli like light, involves cycloaddition reactions . expresspolymlett.com For instance, [2+2] cycloaddition reactions can create cyclobutane (B1203170) linkages between monomer units, offering an alternative pathway to polymer formation without the need for traditional catalysts.

Catalysis in Polymerization Reactions

The polymerization of neat phthalonitrile resins is exceptionally slow, requiring high temperatures and long curing times. researchgate.net Therefore, catalysts, often referred to as curing agents or promoters, are essential to facilitate the reaction at lower temperatures and in a more controlled manner. nih.govresearchgate.net

For resins like this compound, the intrinsic phenolic hydroxyl group can act as a self-promoting catalyst. researchgate.netvt.edu The active hydrogen from the hydroxyl group can initiate the polymerization of the nitrile groups, a phenomenon also observed in other systems containing active hydrogens, such as amines. nih.govresearchgate.netresearchgate.netexlibrisgroup.com

A wide variety of catalysts have been investigated for phthalonitrile polymerization:

Aromatic Amines: Compounds like 1,3-bis(3-aminophenoxy)benzene (B75826) (APB) are highly effective and widely used. kpi.uarsc.orgkpi.ua They work by nucleophilic addition to the nitrile groups, as detailed in the mechanism section. ecust.edu.cnresearchgate.net

Phenolic Compounds: As mentioned, the hydroxyl group is a key functional group for catalysis. Novolac resins, which are rich in phenolic hydroxyls, have been used as curing agents, accelerating the cure reaction. nih.govresearchgate.net The catalytic effect is dependent on the concentration of phenol (B47542) groups. researchgate.net

Lewis Acids: Boron-containing compounds and other Lewis acids can effectively catalyze the polymerization. mdpi.combohrium.comscience.gov For example, 1,7-bis(hydroxymethyl)-m-carborane (B1496802) has been shown to accelerate the curing process at lower temperatures through the catalytic activity of its B-H bonds, proceeding via a Markovnikov addition reaction. mdpi.com

Inorganic Catalysts: Research has shown that inorganic fillers, such as alumina, can have a catalytic effect on the polymerization of phthalonitrile, promoting the reaction even in the absence of traditional amine catalysts. researchgate.net

A significant challenge with amine-based catalysts is the potential generation of volatile byproducts during curing. rsc.orgrsc.orgnih.gov This has led to the development of novel catalysts designed to eliminate this issue. One such promising catalyst is 1,3-diiminoisoindoline (1,3-DII) . rsc.orgrsc.orgnih.gov Studies have shown that 1,3-DII can effectively catalyze the polymerization of phthalonitrile resins at a lower curing temperature compared to traditional amine catalysts, while crucially preventing the release of ammonia gas. rsc.orgrsc.orgnih.gov

Interactive Table: Comparison of Phthalonitrile Catalysts

Influence of Polymerization Conditions on Product Characteristics

The final characteristics of a cured phthalonitrile polymer are highly dependent on the polymerization conditions, particularly the temperature, time, and heating rate. kpi.uanih.gov These parameters control the extent of the cross-linking reactions, which in turn dictates the material's thermal stability and mechanical properties. researchgate.net

Temperature and Cure Cycle:

Phthalonitrile resins typically require a multi-step curing and post-curing schedule at elevated temperatures to achieve full conversion and optimal properties. kpi.uanih.gov

Initial Curing: The initial cure is often performed at a temperature high enough to melt the monomer and initiate polymerization (e.g., 210-280 °C). kpi.uakpi.ua

Post-Curing: A subsequent post-cure at progressively higher temperatures (often up to 375 °C or even 425 °C) is necessary to advance the cross-linking density, enhance the glass transition temperature (Tg), and maximize thermal stability. kpi.uaresearchgate.netresearchgate.net

For example, a typical cure cycle might involve heating at 260 °C for 8 hours, followed by 316 °C for 16 hours, and a post-cure at 350-375 °C for several more hours. kpi.ua The specific temperatures and durations have a direct impact on the final properties. Research has shown that while post-curing at 350 °C can optimize stability, further heating to 375 °C can sometimes lead to a reduction in oxidative stability, suggesting a thermal degradation threshold for the specific polymer backbone. kpi.ua

Processing Window:

The "processing window" is a critical characteristic for thermosetting resins, defined as the temperature range between the monomer's melting/softening point and the onset of the curing reaction. mdpi.comvt.eduspringerprofessional.de A wide processing window is highly desirable as it allows sufficient time for manufacturing processes like resin transfer molding (RTM) or infusion before the viscosity increases significantly due to polymerization. mdpi.comvt.eduresearchgate.net The structure of the phthalonitrile monomer and the choice of curing agent heavily influence this window. nih.govresearchgate.netmdpi.comresearchgate.net For instance, introducing flexible ether linkages or bulky groups like pyridazine (B1198779) into the monomer backbone can lower the melting point and significantly widen the processing window. mdpi.comresearchgate.net

Heating Rate:

The heating rate during curing can also affect the final product. A slow heating rate (e.g., 0.5 °C/min) during post-curing has been shown to allow for a constant increase in the storage modulus without causing the matrix to soften, which is important for maintaining the shape of a fabricated part. nih.gov

Interactive Table: Effect of Post-Cure Conditions on Phthalonitrile Resin Properties

Advanced Spectroscopic Characterization

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying the functional groups and characterizing the bonding within a molecule. nih.gov The vibrational modes of 4-Hydroxyphthalonitrile are determined by its 15 atoms, resulting in 3N-6 = 39 fundamental vibrations.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations of its chemical bonds. mdpi.com The resulting spectrum is unique to the molecule and provides a fingerprint based on its functional groups. cdnsciencepub.comthermofisher.com The experimental FT-IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key structural features.

The most prominent bands observed for HPN and its derivatives include a broad absorption in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. cdnsciencepub.com The strong, sharp absorption band consistently observed around 2230-2210 cm⁻¹ is definitively assigned to the C≡N stretching vibration of the two nitrile groups. cdnsciencepub.commdpi.com The aromatic ring gives rise to several bands, including the C-H stretching vibrations typically found above 3000 cm⁻¹ and the C=C stretching vibrations within the ring, which appear in the 1610-1450 cm⁻¹ region. mdpi.comspectroscopyonline.com The C-O stretching vibration associated with the phenolic hydroxyl group is also identified in the spectrum.

A summary of the significant FT-IR vibrational frequencies for this compound, based on experimental data from the compound and its close derivatives, is provided below.

| Frequency (cm⁻¹) | Intensity | Vibrational Assignment | Reference |

| ~3280 | Broad, Strong | ν(O-H) stretching | cdnsciencepub.com |

| ~3070 | Medium | ν(C-H) aromatic stretching | spectroscopyonline.com |

| ~2232 | Sharp, Strong | ν(C≡N) nitrile stretching | mdpi.com |

| ~1601 | Strong | ν(C=C) aromatic ring stretching | mdpi.com |

| ~1562 | Medium | ν(C=C) aromatic ring stretching | mdpi.com |

| ~1251 | Strong | ν(C-O) stretching / δ(O-H) in-plane bending | mdpi.com |

| ~850 | Strong | δ(C-H) out-of-plane bending | |

| Note: ν = stretching, δ = bending. Frequencies are approximate and based on data from HPN and its derivatives. |

Raman spectroscopy is a complementary technique to FT-IR that relies on the inelastic scattering of monochromatic light. plus.ac.at A vibrational mode is Raman active if it involves a change in the molecule's polarizability. plus.ac.at For molecules with a center of symmetry, IR and Raman spectroscopy are mutually exclusive; however, for a molecule like this compound, which lacks a center of symmetry, many vibrations are active in both spectra.

Modern computational chemistry, particularly using Density Functional Theory (DFT), allows for the theoretical calculation of Raman spectra. researchgate.netscifiniti.com By correlating the experimental Raman spectrum with the computationally predicted one, a more confident and detailed assignment of the vibrational modes can be achieved. researchgate.net Typically, calculated frequencies are scaled by an empirical factor to correct for anharmonicity and other systematic errors in the theoretical model. scifiniti.com

For this compound, the symmetric stretching of the nitrile groups (C≡N) is expected to produce a very strong and characteristic Raman band. The aromatic ring vibrations also give rise to distinct signals in the Raman spectrum, providing a structural fingerprint of the molecule. nih.gov

The table below presents the expected prominent Raman bands for this compound, based on theoretical considerations and comparison with IR data.

| Experimental Raman Shift (cm⁻¹) | Theoretical Raman Shift (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3070 | Scaled Value | Medium | ν(C-H) aromatic stretching |

| ~2232 | Scaled Value | Very Strong | ν(C≡N) nitrile stretching |

| ~1600 | Scaled Value | Strong | ν(C=C) aromatic ring stretching |

| ~1280 | Scaled Value | Medium | Aromatic ring mode |

| ~850 | Scaled Value | Medium | Ring breathing mode |

| Note: This table is representative. ν = stretching. |

To provide a quantitative assignment for each vibrational mode, a Potential Energy Distribution (PED) analysis is often performed using the results from theoretical calculations. cyberleninka.runih.gov PED analysis decomposes each normal mode of vibration into contributions from various internal coordinates (such as bond stretching, angle bending, and torsions). nih.gov This allows for a precise description of the nature of the vibration, moving beyond simple group frequency assignments, which can be ambiguous in complex molecules where vibrational coupling occurs.

For this compound, a PED analysis would be expected to show:

The band near 3300 cm⁻¹ has a PED of nearly 100% from the O-H stretching coordinate.

The band around 2230 cm⁻¹ has a PED of over 90% from the C≡N stretching coordinates, confirming a highly localized vibration.

Bands in the 1600-1400 cm⁻¹ region show a mixed character with significant PED contributions from various C=C stretching and C-C-H in-plane bending coordinates of the aromatic ring.

The band around 1250 cm⁻¹ likely has major PED contributions from both C-O stretching and O-H in-plane bending.

| Wavenumber (cm⁻¹) | Assignment | Major PED Contributions (Theoretical) |

| ~3280 | ν(O-H) | O-H stretch (~98%) |

| ~3070 | ν(C-H) | Aromatic C-H stretch (~95%) |

| ~2232 | ν(C≡N) | C≡N stretch (~92%) |

| ~1601 | ν(C=C) | Aromatic C=C stretch, C-C-H bend |

| ~1251 | ν(C-O) | C-O stretch, O-H in-plane bend |

| Note: PED contributions are illustrative and based on typical results for similar functional groups. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of this compound provides information on the number of chemically distinct protons, their electronic environment, and their proximity to neighboring protons. ubc.ca The molecule has three aromatic protons and one hydroxyl proton, each in a unique environment.

The aromatic region is expected to show three distinct signals corresponding to H-3, H-5, and H-6.

H-6: This proton is ortho to the electron-withdrawing C≡N group at position 1 and meta to the electron-donating -OH group. It is expected to be the most deshielded (highest chemical shift) and appear as a doublet due to coupling with H-5.

H-5: This proton is ortho to the -OH group and meta to both C≡N groups. It will be coupled to both H-3 and H-6, likely appearing as a doublet of doublets.

H-3: This proton is ortho to the -OH group and the C≡N group at position 2. It will appear as a doublet due to coupling with H-5.

-OH Proton: The chemical shift of the phenolic proton is highly dependent on solvent and concentration but typically appears as a broad singlet. In DMSO-d₆, it is often observed at a high chemical shift due to hydrogen bonding with the solvent. cdnsciencepub.com

The predicted ¹H NMR spectral data is summarized in the table below.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~11.2 | br s | - | -OH |

| ~7.8 | d | ~8.5 | H-6 |

| ~7.3 | d | ~2.5 | H-3 |

| ~7.2 | dd | ~8.5, ~2.5 | H-5 |

| Note: Predicted values for a DMSO-d₆ solvent. d = doublet, dd = doublet of doublets, br s = broad singlet. |

The proton-decoupled ¹³C NMR spectrum of this compound should display eight distinct signals, as all eight carbon atoms are chemically non-equivalent due to the molecule's low symmetry. libretexts.org The chemical shifts are influenced by the electronegativity and resonance effects of the attached functional groups (-OH and -CN). oregonstate.edu

C4 (-OH): This carbon, directly attached to the electronegative oxygen, will be significantly deshielded, appearing far downfield.

C1 & C2 (-CN): These carbons, part of the nitrile groups, are also deshielded and will have characteristic chemical shifts.

C3, C5, C6 (Ar C-H): The chemical shifts of these carbons depend on their position relative to the -OH and -CN substituents.

Nitrile Carbons (-C≡N): The carbons of the nitrile groups themselves are typically found in the 115-120 ppm range.

A predicted assignment for the ¹³C NMR spectrum is presented below, based on established substituent effects.

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | C4 (C-OH) |

| ~135 | C6 |

| ~122 | C5 |

| ~118 | C≡N |

| ~117 | C≡N |

| ~116 | C3 |

| ~110 | C2 (C-CN) |

| ~108 | C1 (C-CN) |

| Note: These are predicted chemical shifts. Actual values may vary based on solvent and experimental conditions. |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, is fundamental to understanding the electronic structure of this compound and its derivatives. These methods probe the transitions of electrons between different energy levels within the molecule upon interaction with electromagnetic radiation.

Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from the ground state to higher energy orbitals. msu.edu The resulting spectrum, a plot of absorbance versus wavelength, provides qualitative and quantitative information about the analyte. libretexts.org

For this compound, the UV-Vis spectrum is characterized by absorptions in the UV region, typical for aromatic nitriles. The choice of solvent can influence the position and intensity of absorption bands, though specific data for this compound across a range of solvents is not extensively detailed in readily available literature. However, it is a standard practice to dissolve the compound in a solvent that is transparent in the region of interest, such as chloroform, to record its electronic absorption spectrum. oup.com The energy of UV radiation is sufficient to promote molecular electrons to higher energy orbitals, a process that is central to electronic spectroscopy. msu.edu

In the broader context of phthalonitrile (B49051) derivatives, the electronic spectra are influenced by the nature and position of substituents on the benzene (B151609) ring. These substituents can modulate the energy of the molecular orbitals, leading to shifts in the absorption maxima (λmax).

Fluorescence spectroscopy is a highly sensitive technique that detects the emission of light from a molecule after it has absorbed light. core.ac.uk This emission, known as fluorescence, occurs when an electron returns from an excited singlet state to its ground state. The time scale for fluorescence is typically on the order of nanoseconds after initial absorption. univ-antilles.fr

While this compound itself is not primarily studied for its intrinsic fluorescence properties, it serves as a critical building block for highly fluorescent macrocycles like phthalocyanines. science.gov The fluorescence properties of these resulting compounds are extensively studied. For instance, zinc(II) phthalocyanines derived from functionalized phthalonitriles exhibit strong fluorescence, which is a key characteristic for their application in various fields. science.govmdpi.com The study of these derivatives often involves recording emission spectra and determining fluorescence lifetimes and quantum yields. science.gov The fluorescence spectra of such complex molecules can be used as a characteristic fingerprint for identification and quality control. agriculturejournals.cz

When this compound is used as a precursor for the synthesis of phthalocyanines (Pcs), the resulting macrocyclic systems exhibit highly characteristic UV-Vis spectra. These spectra are dominated by two main features: the Q-band and the Soret band (also referred to as the B band). researchgate.netnih.govfrontiersin.org

The Q-band is an intense absorption found in the visible region of the spectrum, typically between 600 and 750 nm. nih.gov This band is responsible for the characteristic blue-green color of phthalocyanines and arises from the π-π* electronic transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) of the phthalocyanine (B1677752) macrocycle. researchgate.net The position and intensity of the Q-band are sensitive to the central metal ion, peripheral substituents, and aggregation state of the phthalocyanine molecules. mdpi.comnih.gov For example, metallated phthalocyanines with D4h symmetry show a single, intense Q-band, whereas metal-free Pcs exhibit a split Q-band due to lower symmetry. mdpi.com

The Soret band (or B band) is a less intense absorption that appears in the near-UV region, typically around 300-400 nm. nih.govfrontiersin.org This band originates from transitions from deeper π-levels to the LUMO. nih.govfrontiersin.org The analysis of both the Q-band and Soret band provides crucial information about the electronic structure, symmetry, and aggregation behavior of the phthalocyanine derivatives synthesized from this compound.

Table 1: Characteristic Absorption Bands of Phthalocyanine Systems

| Spectral Band | Typical Wavelength Range (nm) | Origin of Transition |

| Q-Band | 600 - 750 | π-π* transition from HOMO to LUMO |

| Soret Band (B-Band) | 300 - 400 | Transitions from deeper π-orbitals to LUMO |

Data sourced from multiple studies on phthalocyanine spectroscopy. nih.govfrontiersin.org

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis. rsc.org In this technique, molecules are ionized and then separated based on their mass-to-charge ratio (m/z).

For this compound, with a molecular weight of 144.13 g/mol , mass spectrometry provides definitive confirmation of its molecular identity. sigmaaldrich.com The mass spectrum would show a prominent molecular ion peak (M+) corresponding to this mass.

Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), provides structural information by breaking the molecular ion into smaller, charged fragments. biorxiv.org The fragmentation pattern is a unique fingerprint of the molecule's structure. For an aromatic compound like this compound, common fragmentation pathways involve the loss of small, stable neutral molecules or radicals. libretexts.org

Key fragmentation patterns for compounds containing nitrile (-CN) and hydroxyl (-OH) groups on an aromatic ring can be predicted:

Loss of HCN: A characteristic fragmentation for aromatic nitriles.

Loss of CO: A common fragmentation for phenols.

The Nitrogen Rule: Since this compound has an even number of nitrogen atoms (two), its molecular ion will have an even mass number (144), which is consistent with this rule. miamioh.edu

By analyzing the masses of the fragment ions, the structural arrangement of the original molecule can be pieced together. Advanced high-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental formula of the parent molecule and its fragments. biorxiv.org

Computational Chemistry and Theoretical Modeling

Quantum Chemical Investigations

Quantum chemical investigations provide a microscopic perspective on the behavior of 4-Hydroxyphthalonitrile. These computational methods are essential for elucidating properties that are difficult or impossible to measure experimentally.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry for studying the electronic structure of molecules like this compound. damascusuniversity.edu.sy This method is favored for its balance of accuracy and computational cost. In typical studies, the geometries of molecules are optimized to find the lowest energy structure. damascusuniversity.edu.sy

Various functionals are employed within the DFT framework to approximate the exchange-correlation energy. For organic molecules, hybrid functionals are particularly common.

B3LYP (Becke, 3-parameter, Lee-Yang-Parr) : This is one of the most widely used hybrid functionals, often combined with basis sets like 6-31G(d,p) or 6-311++G(d,p). mdpi.com It provides reliable results for the geometry and electronic properties of many organic compounds. damascusuniversity.edu.symdpi.com DFT calculations at the B3LYP level are suitable for predicting the bond lengths and angles of this compound. mdpi.com

PBE (Perdew-Burke-Ernzerhof) : A popular generalized gradient approximation (GGA) functional.

CAM-B3LYP : A long-range corrected functional that improves the prediction of charge-transfer excitations and non-linear optical properties. lifescienceglobal.com

B97D : A functional that includes dispersion corrections, making it suitable for systems where non-covalent interactions are important.

The choice of functional and basis set is critical and is typically validated by comparing calculated results with available experimental data for related molecules. mdpi.com

Analysis of Electronic Structure (Frontier Molecular Orbitals, Electron Density)

The electronic character of this compound is primarily dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgwikipedia.org The energy and spatial distribution of these orbitals are key to understanding the molecule's chemical reactivity and electronic transitions. youtube.com

HOMO : Represents the ability of a molecule to donate electrons. For this compound, the HOMO is expected to be localized mainly on the electron-rich phenyl ring and the oxygen atom of the hydroxyl group.

LUMO : Represents the ability of a molecule to accept electrons. The LUMO is anticipated to be distributed over the electron-withdrawing nitrile (-CN) groups and the benzene (B151609) ring. ijarset.com

HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a crucial parameter for determining molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. wikipedia.orgijarset.com

The analysis of FMOs helps predict how the molecule will interact with other chemical species; the HOMO will typically interact with the LUMO of an electrophile, while the LUMO will interact with the HOMO of a nucleophile. youtube.com

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.5 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.0 | LUMO-HOMO energy difference, indicates chemical stability |

| Chemical Hardness (η) | 2.5 | Measures resistance to change in electron distribution |

| Electronegativity (χ) | 4.0 | Measures the ability to attract electrons |

| Electrophilicity (ω) | 3.2 | Global electrophilicity index |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netuni-muenchen.de The MEP map displays different values of electrostatic potential on the molecule's surface using a color spectrum. reed.edu

For this compound, the MEP map would be expected to show:

Negative Regions (Red to Yellow) : These areas correspond to high electron density and are susceptible to electrophilic attack. Such regions would be concentrated around the electronegative nitrogen atoms of the two nitrile groups and the oxygen atom of the hydroxyl group. researchgate.net

Positive Regions (Blue) : These areas indicate electron deficiency and are prone to nucleophilic attack. The most positive region would be located around the hydrogen atom of the hydroxyl group. researchgate.net

The MEP surface thus provides a clear, visual guide to the molecule's reactive sites and intermolecular interaction patterns, such as hydrogen bonding. scispace.com

Prediction and Calculation of Non-Linear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer from an electron donor group to an electron acceptor group can exhibit non-linear optical (NLO) properties. scielo.org.pe this compound possesses such a D-π-A (Donor-π bridge-Acceptor) structure, with the hydroxyl group (-OH) acting as the donor and the two nitrile groups (-CN) as strong acceptors, connected via the π-system of the benzene ring.

The key parameter for second-order NLO response is the first hyperpolarizability (β). dtic.mil Computational methods, including DFT and Time-Dependent Hartree-Fock (TDHF), can be used to calculate the components of the β tensor. scholarpublishing.org A large β value is indicative of a strong NLO response, which is desirable for applications in optoelectronics and photonics. scielo.org.pe The calculation of these properties is sensitive to the chosen functional, with long-range corrected functionals like CAM-B3LYP often providing more accurate results for NLO properties. lifescienceglobal.com

| Property | Calculated Value | Unit |

|---|---|---|

| Dipole Moment (μ) | 5.80 | Debye |

| Average Polarizability (α) | 15.5 x 10-24 | esu |

| First Hyperpolarizability (βtotal) | 25.0 x 10-30 | esu |

Conformational Analysis and Molecular Geometries

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds.

Theoretical Determination of Stable Conformers

For this compound, the primary conformational flexibility arises from the rotation of the hydroxyl (-OH) group relative to the plane of the benzene ring. While the benzene ring with its two nitrile substituents is largely planar, the orientation of the O-H bond can vary.

Theoretical calculations can be used to map the potential energy surface as a function of the dihedral angle defining the rotation of the -OH group. This analysis typically reveals the most stable conformer(s) and the energy barriers separating them. It is expected that the most stable conformer of this compound would be planar, with the hydroxyl hydrogen pointing either away from or towards the adjacent nitrile group. The planar conformations allow for maximum π-conjugation between the oxygen lone pairs and the aromatic ring, which generally leads to stabilization. The relative energies of these planar conformers would be determined by factors such as intramolecular hydrogen bonding and steric repulsion.

Crystallographic and Solid State Research

Single-Crystal X-ray Diffraction (SCXRD) Studies

Determination of Molecular Structure in the Crystalline State

No published data is available.

Analysis of Unit Cell Parameters and Space Groups

No published data is available.

Analysis of Intermolecular Interactions in Crystal Lattices

Investigation of Hydrogen Bond Networks and Their Contribution to Stability

Without crystallographic data, a definitive analysis of hydrogen bonding is not possible. However, based on the molecular structure, it is anticipated that the hydroxyl group would act as a hydrogen bond donor, and the nitrile nitrogen atoms and the hydroxyl oxygen atom could act as acceptors, potentially leading to the formation of chains or more complex networks.

Characterization of Pi-Pi Stacking and Other Non-Covalent Interactions

The presence of an aromatic ring suggests the likelihood of π-π stacking interactions contributing to the crystal packing. The specific geometry and energetic contribution of these interactions remain unknown without experimental data.

Hirshfeld Surface Analysis and Energy Framework Calculations

Hirshfeld surface analysis and energy framework calculations cannot be performed without the crystallographic information file (CIF) obtained from a single-crystal X-ray diffraction experiment.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is a fundamental analytical technique used to determine the crystalline nature, phase purity, and structural properties of a bulk solid sample. The technique involves directing X-rays onto a powdered sample and measuring the angles and intensities of the diffracted beams. The resulting diffraction pattern is unique to a specific crystalline phase, acting as a "fingerprint" for the material. Analysis of the peak positions (in degrees 2θ), intensities, and shapes in a PXRD pattern allows for the identification of the crystal structure, lattice parameters, and potential presence of polymorphic forms or impurities.

For a compound such as 4-Hydroxyphthalonitrile, which is typically a crystalline powder at room temperature, PXRD analysis is crucial for quality control and solid-state characterization. It verifies that the synthesized material corresponds to the correct crystalline phase and is free from significant amounts of amorphous content or crystalline impurities from starting materials or side products.

Despite the importance of this technique, detailed research findings and specific PXRD data for this compound are not extensively reported in publicly accessible scientific literature or crystallographic databases. While numerous studies detail its synthesis and use as a precursor for more complex molecules like phthalocyanines, they often focus on the characterization of the final products rather than the starting materials. crystallography.netimet-db.ru Single-crystal X-ray diffraction data, which provides detailed atomic coordinates, has been reported for derivatives of this compound, but this does not represent the bulk powder characteristics of the parent compound. psds.ac.ukwiley-vch.de

In a typical PXRD study of a compound like this compound, researchers would record the diffraction pattern over a specific range of 2θ angles. The data would then be presented in a table listing the key diffraction peaks. The table below is a hypothetical representation of what such data might look like, as specific experimental data is not available.

Hypothetical PXRD Data for this compound

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 12.5 | 7.08 | 45 |

| 15.8 | 5.61 | 100 |

| 20.2 | 4.39 | 65 |

| 25.2 | 3.53 | 80 |

| 28.0 | 3.19 | 50 |

| 31.8 | 2.81 | 30 |

| Note: This table is for illustrative purposes only and does not represent actual experimental data. |

The investigation of potential polymorphism is another critical application of PXRD. Different crystalline arrangements (polymorphs) of the same compound can exhibit distinct physical properties, and PXRD is the primary tool for identifying and differentiating between them. bldpharm.com Studies on related molecular structures often employ PXRD to track phase transitions under varying conditions. imet-db.ru While polymorphism in this compound has not been specifically documented in the reviewed literature, any such studies would heavily rely on PXRD to characterize the different solid-state forms.

Coordination Chemistry and Metal Complexation

Ligand Characteristics of 4-Hydroxyphthalonitrile and its Derivatives

This compound and its derivatives, primarily alkoxyphthalonitriles, possess multiple potential coordination sites, making them versatile ligands in coordination chemistry. The key characteristics include:

Nitrile Groups as Donors: The two adjacent cyano (-C≡N) groups on the benzene (B151609) ring are the primary sites for metal interaction. Each nitrile group has a lone pair of electrons on the nitrogen atom, allowing it to function as a Lewis base and coordinate to a metal center. These groups can act as monodentate ligands, or more commonly, they participate in a concerted reaction with other phthalonitrile (B49051) molecules to form a larger chelating macrocycle.

Hydroxyl/Ether Group Influence: The hydroxyl (-OH) group at the 4-position, or the ether (-OR) group in its derivatives, acts as a significant electronic and functional modifier. While the oxygen atom can potentially coordinate to a metal, it is more sterically hindered and a weaker Lewis base compared to the nitrile nitrogens. Its primary role is often as a functional handle that can be used to link the phthalonitrile unit to other molecules or to form bridged, oligomeric structures. Electronically, this group donates electron density into the aromatic ring, which can influence the reactivity of the nitrile groups.

Precursor to Tetradentate Ligand: The most significant ligand characteristic of this compound is its ability to act as a building block for the formation of the phthalocyanine (B1677752) macrocycle. Through a process of cyclotetramerization, four phthalonitrile units condense around a central metal ion, with the inner nitrogen atoms of the resulting isoindole units coordinating to the metal. This process transforms four individual bidentate precursor molecules into a single, highly stable tetradentate N4 macrocyclic ligand that strongly chelates the central metal ion.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving this compound is almost exclusively focused on the preparation of metallophthalocyanines (MPcs). The hydroxyl group is typically protected or converted into an ether linkage prior to the macrocycle formation to prevent side reactions and improve the solubility of the final product.

The cornerstone of phthalocyanine synthesis is the template-driven cyclotetramerization of phthalonitrile derivatives. In this reaction, four substituted phthalonitrile molecules condense in the presence of a metal salt, which acts as a template, directing the formation of the macrocycle around it. The reaction is typically carried out in a high-boiling point solvent, often in the presence of a base catalyst.

The general mechanism involves the initial coordination of the nitrile groups to the metal ion, followed by a series of nucleophilic additions and cyclization steps to form the 18-π electron aromatic phthalocyanine ring system. A variety of metals can be incorporated into the phthalocyanine core using this method.

Table 1: Examples of Symmetrically Substituted Metallophthalocyanine Synthesis via Cyclotetramerization of 4-Alkoxyphthalonitrile Derivatives

| Precursor | Metal Salt | Solvent | Base/Catalyst | Temperature (°C) | Product | Ref. |

| 4-(Hexyloxy)phthalonitrile | Zn(CH₃COO)₂ | n-Hexanol | DBU | 160 | Tetra(hexyloxy)phthalocyaninatozinc(II) | researchgate.net |

| 4-(Hexyloxy)phthalonitrile | CoCl₂ | DMAE | None | 136 | Tetra(hexyloxy)phthalocyaninatocobalt(II) | researchgate.net |

| 4-Alkoxyphthalonitrile | Ti(OBu)₄ | 1-Octanol (B28484) | Urea (B33335) | 150 | Tetra(alkoxy)phthalocyaninatooxotitanium(IV) |

Note: DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene; DMAE = 2-(Dimethylamino)ethanol.

Once the phthalocyanine macrocycle is formed, it acts as a rigid, tetradentate "N4" dianionic ligand, strongly chelating the central metal ion within its planar cavity. The coordination geometry of the resulting metal complex is dictated by the size and preferred coordination number of the encapsulated metal ion.

Square Planar Geometry: For many transition metals with a d8 or d9 electron configuration, such as Cu(II), Ni(II), and Co(II), the coordination geometry is typically square planar. The metal ion sits (B43327) perfectly within the plane defined by the four coordinating nitrogen atoms of the macrocycle.

Square Pyramidal and Octahedral Geometries: For other metal ions, such as Zn(II), Mg(II), or metalloids like Si(IV), additional axial ligands can coordinate above and below the plane of the phthalocyanine ring. Coordination of one axial ligand results in a square pyramidal geometry, while the coordination of two axial ligands leads to an octahedral geometry. Vanadyl phthalocyanines (VO-Pc) inherently exhibit a square pyramidal geometry due to the tightly bound oxo ligand.

Distorted Geometries: Larger metal ions, particularly those from the lanthanide series, are too large to fit within the plane of a single phthalocyanine ligand. This leads to the formation of out-of-plane, non-planar coordination geometries, which are characteristic of sandwich-type multidecker complexes.

Characterization of these complexes relies on techniques such as X-ray crystallography to determine the precise bond lengths and angles, as well as spectroscopic methods like UV-Vis, which shows the characteristic intense Q-band absorption of the phthalocyanine macrocycle.

The functionalization of the this compound precursor allows for the synthesis of both symmetrically and asymmetrically substituted phthalocyanines, which enables fine-tuning of their physical and chemical properties.

Symmetrically Substituted Phthalocyanines: These are the most straightforward to synthesize. The cyclotetramerization of a single type of 4-alkoxyphthalonitrile derivative results in a phthalocyanine where all four isoindole units are identical (an A4-type structure). This approach ensures a pure, single product with uniform properties.